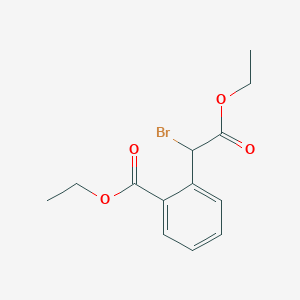

2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester

Description

2-(Bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester is a brominated aromatic ester characterized by a benzoic acid backbone substituted with a bromoethyl ester group at the ortho position. Its structure includes an ethoxycarbonyl-methyl moiety attached to the benzene ring, with bromine enhancing reactivity for applications in organic synthesis, such as Suzuki coupling intermediates or pharmaceutical precursors .

Properties

IUPAC Name |

ethyl 2-(1-bromo-2-ethoxy-2-oxoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO4/c1-3-17-12(15)10-8-6-5-7-9(10)11(14)13(16)18-4-2/h5-8,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRQDZQVZWPPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(C(=O)OCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester typically involves the esterification of 2-(1-bromo-2-ethoxy-2-oxoethyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides or thiols.

Hydrolysis: 2-(1-bromo-2-ethoxy-2-oxoethyl)benzoic acid and ethanol.

Reduction: 2-(1-bromo-2-ethoxyethyl)benzoate.

Scientific Research Applications

Medicinal Chemistry

2-(Bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester has shown potential as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to:

- Anti-inflammatory Agents : Research indicates that derivatives of benzoic acids can exhibit anti-inflammatory properties, making this compound a candidate for further exploration in treating conditions like arthritis .

- Antimicrobial Agents : The presence of the bromo substituent may enhance the biological activity of synthesized derivatives against various pathogens.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in:

- Synthesis of Isoxazoles : It can be utilized in metal-free synthetic routes to produce isoxazole derivatives, which are valuable in pharmaceuticals .

- Building Block for Complex Molecules : Its functional groups allow it to act as a versatile building block in constructing more complex organic molecules.

Material Science

In material science, 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester can be explored for:

- Polymer Chemistry : The compound's reactivity can be harnessed to create new polymeric materials with tailored properties.

- Coatings and Adhesives : Its chemical structure may lend itself to applications in coatings that require specific adhesion properties or protective characteristics.

Case Study 1: Synthesis of Antimicrobial Compounds

A study focused on synthesizing derivatives from 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester demonstrated its utility as a precursor for antimicrobial agents. Researchers modified the compound by introducing various amines, leading to enhanced antimicrobial activity against specific bacterial strains .

Case Study 2: Development of Anti-inflammatory Drugs

Research involving the modification of this compound has resulted in several derivatives that exhibited significant anti-inflammatory effects in vitro. These findings suggest a pathway for developing new therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and carbonyl groups participate in hydrolysis and reduction reactions. These interactions are facilitated by the electronic properties of the benzoate and ethoxy groups, which stabilize the transition states and intermediates.

Comparison with Similar Compounds

Substituent Variations: Bromine vs. Chlorine

- 2-[(2-Chloroethoxy)carbonyl]benzoic Acid () :

Replacing bromine with chlorine reduces steric bulk and alters reactivity. Chloroethoxy derivatives are less reactive in nucleophilic substitutions compared to bromo analogs, making them more stable under ambient conditions. The chlorine atom also lowers molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol), influencing solubility and crystallinity . - Impact : Brominated compounds (e.g., methyl 2-bromomethyl benzoate, ) are preferred in cross-coupling reactions due to Br’s superior leaving-group ability, whereas chloro derivatives are used in stable intermediates.

Ester Group Variations: Ethyl vs. Methyl Esters

- Methyl 2-Bromomethyl Benzoate () :

The methyl ester analog has a shorter alkyl chain, leading to higher volatility (bp ~250°C) compared to ethyl esters (bp ~270°C). Methyl esters also exhibit faster hydrolysis rates under basic conditions due to reduced steric hindrance . - Ethyl Esters : Ethyl groups enhance lipophilicity, improving membrane permeability in bioactive compounds. For example, ethyl ester derivatives of benzoic acid in showed enhanced bioavailability in anti-inflammatory applications.

Functional Group Modifications: Bromoethyl vs. Bromoacetyl

- Methyl 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzoate (): The bromoacetyl group introduces a ketone functionality, enabling conjugation with nucleophiles like amines or thiols. This contrasts with bromoethyl esters, which primarily undergo elimination or substitution reactions. The benzyloxy substituent further enhances electron density on the aromatic ring, altering UV absorption spectra (λmax ~280 nm vs. ~265 nm for non-substituted analogs) .

Crystallographic and Spectroscopic Properties

Biological Activity

2-(Bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester, with the CAS number 79016-11-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H15BrO4

- Molecular Weight : 315.1598 g/mol

- Structure : The compound features a bromo group, an ethoxycarbonyl moiety, and an ethyl ester functional group, which contribute to its reactivity and biological interactions .

Biological Activity

Research indicates that 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have shown that compounds with similar structural motifs can modulate inflammatory responses. The presence of the ethoxycarbonyl group is believed to enhance the compound's ability to interact with inflammatory mediators.

2. Cytotoxic Effects

In vitro studies demonstrate that this compound may exhibit cytotoxicity against various cancer cell lines. For instance:

- A375 (human melanoma) : IC50 = 5.7 μM

- A549 (human lung adenocarcinoma) : IC50 < 10 μM

These values suggest a selective cytotoxic capacity, indicating potential for development as an anticancer agent .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in arthritic disorders. Inhibitors of MMPs are valuable in treating conditions characterized by excessive tissue remodeling. Preliminary data suggest moderate potency against MMP-13, with further optimization needed for improved efficacy .

The mechanism by which 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester exerts its biological effects is likely multifaceted:

- Interaction with Enzymes : The ester functionality may facilitate binding to active sites of enzymes involved in inflammatory processes.

- Cellular Uptake : The lipophilicity imparted by the ethyl ester enhances membrane permeability, allowing for effective cellular uptake and subsequent biological activity.

Case Studies

Recent research highlights the potential therapeutic applications of this compound:

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects on melanoma cells, 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester was found to significantly reduce cell viability at concentrations as low as 5.7 μM. This suggests that further development could lead to effective treatments for skin cancers.

Case Study 2: MMP Inhibition

Another investigation focused on the inhibition of MMP-13 demonstrated that derivatives of this compound could successfully inhibit collagen degradation in vitro, suggesting a pathway for therapeutic application in arthritis treatment. The pharmacokinetic profile showed moderate absorption and clearance rates, indicating potential for further development as a drug candidate .

Data Tables

| Biological Activity | Cell Line | IC50 (μM) |

|---|---|---|

| Cytotoxicity | A375 | 5.7 |

| Cytotoxicity | A549 | <10 |

| MMP-13 Inhibition | - | Moderate |

Q & A

Q. Table 1. Reaction Condition Comparison

| Step | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Esterification | H₂SO₄ | 80 | 24 | 75–85 | |

| Bromination | PBr₃ | 60 | 12 | 60–70 |

Basic: How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy: Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and C-Br stretch at 550–650 cm⁻¹ .

- Mass Spectrometry: Look for molecular ion peaks at m/z [M]⁺ (calculated based on C₁₂H₁₃BrO₄) and fragment ions from Br loss (e.g., [M-Br]⁺).

Data Contradiction Resolution:

Discrepancies in NMR integration may arise from rotamers or residual solvents. Use deuterated DMSO for enhanced resolution or variable-temperature NMR to suppress dynamic effects .

Advanced: How does the bromo group influence nucleophilic substitution reactivity, and how can this be exploited in multi-step syntheses?

Methodological Answer:

The bromo group acts as a leaving group, enabling:

- SN2 Reactions: React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) to form substituted derivatives.

- Cross-Coupling: Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to attach aryl/heteroaryl groups .

Experimental Design:

- Kinetic Studies: Monitor reaction progress via HPLC or in situ IR to determine rate constants.

- Solvent Effects: Compare DMF (high polarity) vs. THF (moderate polarity) to optimize substitution efficiency.

Q. Table 2. Reactivity Under Different Conditions

| Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | DMF | None | 6 | 85 |

| Phenylboronic acid | THF | Pd(PPh₃)₄ | 12 | 70 |

Advanced: How can computational modeling predict the compound’s bioactivity or stability?

Methodological Answer:

- Docking Studies: Use AutoDock or Schrödinger Suite to simulate interactions with target enzymes (e.g., hormone-sensitive lipase, HSL) .

- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the bromo group and hydrolysis susceptibility .

Case Study:

- HSL Inhibition: Molecular dynamics simulations suggest the ethoxycarbonyl group forms hydrogen bonds with HSL’s active site, while the bromo group stabilizes hydrophobic interactions .

Data Contradiction: How to address inconsistent yields in bromination reactions?

Methodological Answer:

Inconsistencies may arise from:

- Moisture Sensitivity: Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of brominating agents.

- Side Reactions: Add NaHCO₃ to neutralize HBr byproducts and minimize ester degradation .

Troubleshooting Workflow:

TLC Monitoring: Check for intermediate/byproduct spots.

In Situ Quenching: Terminate aliquots at intervals to identify optimal reaction time.

Alternative Bromination Agents: Test N-bromosuccinimide (NBS) vs. PBr₃ for selectivity .

Advanced: What strategies enhance regioselectivity in derivatization reactions?

Methodological Answer:

- Protecting Groups: Temporarily block the benzoic acid’s carboxylate with tert-butyldimethylsilyl (TBS) to direct bromination to the methyl position .

- Directed Ortho-Metalation: Use tmp2Mg·2LiCl to deprotonate specific positions before functionalization .

Example Protocol:

Protect carboxylate with TBS-Cl.

Perform magnesiation at -40°C.

Quench with electrophiles (e.g., Br₂) to achieve >90% regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.